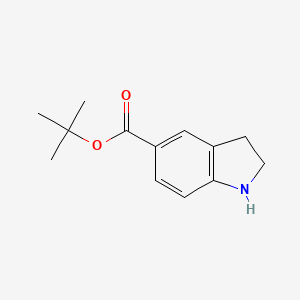

Tert-butyl indoline-5-carboxylate

Description

Significance of Indoline (B122111) Scaffolds in Contemporary Synthetic Methodologies

The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in modern organic synthesis. Its significance is multifaceted, making it a "privileged scaffold" in medicinal chemistry and a versatile intermediate for synthetic chemists. nih.govresearchgate.net

Indolines are prevalent in a wide array of natural products and biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antioxidant properties. ekb.egnih.gov This inherent biological relevance drives much of the research into synthetic methodologies for creating diverse indoline derivatives. acs.orgbiosynth.com The development of methods to construct these frameworks, such as the dearomatization of indoles through cycloaddition reactions, allows chemists to convert simple planar molecules into complex, three-dimensional structures. polimi.itacs.org

Furthermore, the indoline framework serves as a crucial building block and a chiral support in asymmetric synthesis. ekb.eg A multitude of synthetic methods, including metal-catalyzed and metal-free reactions, have been developed to functionalize the indoline ring system, highlighting its importance in constructing molecules for the pharmaceutical and materials science industries. ekb.egacs.org

Overview of Tert-butyl Indoline-5-carboxylate as a Pivotal Research Compound

Within the broader class of indoline derivatives, this compound stands out as a key research compound. Its structure features the indoline core with a tert-butyl ester group at the 5-position of the benzene ring. This specific substitution pattern makes it a highly useful intermediate for several reasons.

The tert-butyl group serves as a robust protecting group for the carboxylic acid functionality. It is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the carboxylic acid for further modification. This allows for precise chemical manipulation at other sites of the molecule without unintended reactions at the carboxyl group.

The synthesis of related indole (B1671886) carboxylates often involves the direct esterification of the corresponding carboxylic acid. For instance, indole-5-carboxylic acid can be converted to its tert-butyl ester using reagents like tert-butyl trichloroacetimidate (B1259523). researchgate.nettandfonline.com The synthesis of this compound can be envisioned through similar esterification strategies starting from indoline-5-carboxylic acid or via the reduction of a suitable indole precursor.

The reactivity of this compound is primarily centered on the nitrogen atom of the indoline ring and the aromatic ring itself. The nitrogen can undergo various reactions, such as N-acylation or N-alkylation. The benzene portion of the molecule can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the existing groups. This versatility makes it a valuable precursor for creating a library of substituted indoline compounds for screening in drug discovery programs. For example, related N-protected indoline boronic esters are recognized as important pharmaceutical intermediates. tandfonline.com

Below are some of the key physical and chemical properties of this compound and a closely related precursor, indole-5-carboxylic acid.

| Property | Value | Compound |

| Molecular Formula | C₁₃H₁₇NO₂ | This compound |

| Molecular Weight | 219.28 g/mol | This compound |

| CAS Number | 941293-73-6 | This compound |

| Molecular Formula | C₉H₇NO₂ | Indole-5-carboxylic acid |

| Molecular Weight | 161.16 g/mol | Indole-5-carboxylic acid |

| Melting Point | 211-213 °C | Indole-5-carboxylic acid sigmaaldrich.com |

| CAS Number | 1670-81-1 | Indole-5-carboxylic acid sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3 |

InChI Key |

HXJBHUKHPDLNEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl Indoline 5 Carboxylate and Analogues

Direct Esterification Routes for Indoline (B122111) Carboxylic Acids

Direct esterification of indoline carboxylic acids is a critical step in the synthesis of tert-butyl indoline-5-carboxylate. Researchers have developed several effective methods to achieve this transformation.

Utilizing Tert-butyl Trichloroacetimidate (B1259523) for Carboxylate Formation

A prominent method for the synthesis of tert-butyl esters involves the use of tert-butyl trichloroacetimidate. tandfonline.comtandfonline.comenamine.net This reagent, when reacted with indole-5-carboxylic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate, readily forms the corresponding tert-butyl ester. tandfonline.comtandfonline.com The reaction is typically carried out in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and cyclohexane (B81311) at room temperature. tandfonline.com This method is advantageous due to its mild conditions and high yields. enamine.net

Research has shown that this method is not only applicable to indole-5-carboxylic acid but also to related heterocyclic carboxylic acids like benzofuran- and benzothiophene-5-carboxylic acid. tandfonline.comtandfonline.com However, for heterocycles containing a more acidic N-H bond, such as 1H-benzotriazole-5-carboxylic acid and 1H-benzimidazole-5-carboxylic acid, prior protection of the nitrogen atom is necessary for the esterification to proceed successfully. tandfonline.comtandfonline.com

A study detailed the reaction of indole-5-carboxylic acid with tert-butyl trichloroacetimidate in THF and cyclohexane with BF3-etherate, which was stirred for 30 minutes at room temperature before being worked up to yield the desired product. tandfonline.com It was noted that while this method is effective, the tert-butyl trichloroacetimidate can be prone to elimination at higher temperatures, which can limit its application in some cases. nih.gov

| Reactant | Reagent | Catalyst | Solvent | Product |

| Indole-5-carboxylic acid | tert-Butyl trichloroacetimidate | Boron trifluoride etherate | THF/Cyclohexane | tert-Butyl indole-5-carboxylate |

| Benzofuran-5-carboxylic acid | tert-Butyl trichloroacetimidate | Boron trifluoride etherate | THF/Cyclohexane | tert-Butyl benzofuran-5-carboxylate |

| Benzothiophene-5-carboxylic acid | tert-Butyl trichloroacetimidate | Boron trifluoride etherate | THF/Cyclohexane | tert-Butyl benzothiophene-5-carboxylate |

Application of N,N-Dimethylformamide Di-tert-butyl Acetal (B89532) in Esterification

Another effective reagent for the direct esterification of indoline carboxylic acids is N,N-dimethylformamide di-tert-butyl acetal (DMF-DBA). researchgate.net This reagent provides a mild and efficient route to tert-butyl esters, particularly for substrates that may be sensitive to acidic conditions. The reaction typically involves heating the carboxylic acid with an excess of DMF-DBA. tcichemicals.com

For instance, the tert-butyl esters of various pyrrole- and indolecarboxylic acids have been successfully synthesized using this method. researchgate.net The reaction conditions are generally mild, and the workup is straightforward, making it a convenient option for many synthetic applications. The mechanism involves the formation of a stable acetal that protects the carboxylic acid, which can then be selectively removed.

A practical example demonstrated the esterification of N-acetyl-L-phenylalanine by stirring it with N,N-DMF di-tert-butyl acetal at 60°C overnight, resulting in a high yield of the corresponding tert-butyl ester after purification. tcichemicals.com

| Reactant | Reagent | Temperature | Product | Yield |

| N-Acetyl-L-phenylalanine | N,N-DMF Di-tert-butyl Acetal | 60°C | tert-Butyl N-acetyl-L-phenylalaninate | 94% tcichemicals.com |

N-Protection Strategies of the Indoline Nitrogen

The protection of the indoline nitrogen is a crucial step in many synthetic sequences involving this compound to prevent unwanted side reactions.

Installation of the Tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indoline nitrogen due to its stability under various reaction conditions and its ease of removal under acidic conditions. wikipedia.orgnih.gov The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.orgchemicalbook.com

The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like water, acetonitrile, or THF. wikipedia.orgchemicalbook.com The Boc group effectively deactivates the amine functionality, preventing it from interfering with subsequent reactions. wikipedia.org For example, the N-Boc protection of d-tryptophan (B555880) has been accomplished using di-tert-butyl dicarbonate. nih.gov

| Amine Substrate | Reagent | Base | Solvent | Product |

| Indoline | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | 1-Boc-indoline |

| D-Tryptophan | Di-tert-butyl dicarbonate | Not specified | Not specified | N-Boc-D-tryptophan nih.gov |

Orthogonality and Sequential Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to use multiple protecting groups that can be removed selectively without affecting others. bham.ac.uk This concept is known as orthogonal protection. fiveable.me The Boc group is a key player in many orthogonal protection strategies due to its acid lability, which contrasts with the base lability of groups like the fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-lability of the benzyl (B1604629) (Bn) group. wikipedia.orgrsc.org

This orthogonality allows for the sequential deprotection of different functional groups within the same molecule. acs.org For instance, a molecule containing both a Boc-protected amine and a tert-butyl ester can be selectively deprotected. acs.org The Boc group can be removed with a mild acid, leaving the ester intact, or the ester can be cleaved under different conditions. acs.org The ability to selectively remove one protecting group in the presence of another is crucial for the efficient synthesis of complex indoline derivatives. bham.ac.ukorganic-chemistry.org

An example of sequential deprotection involves the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the reaction temperature in a continuous flow system. acs.org

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for PG1 | Deprotection Condition for PG2 |

| Boc | Fmoc | Acidic conditions (e.g., TFA) wikipedia.org | Basic conditions (e.g., piperidine) wikipedia.org |

| Boc | Cbz (Z) | Acidic conditions (e.g., TFA) rsc.org | Hydrogenolysis (e.g., H2, Pd/C) rsc.org |

| Boc (Aryl) | Boc (Alkyl) | Lower Temperature (Flow) acs.org | Higher Temperature (Flow) acs.org |

Regioselective Functionalization and Derivatization Approaches of the Indoline Core

The indoline core of this compound offers several positions for functionalization. Regioselective derivatization is key to synthesizing a diverse range of analogues with specific biological activities.

Recent advances in C-H functionalization have provided powerful tools for the direct modification of the indoline ring. nih.gov For example, palladium-catalyzed direct arylation has been used to introduce aryl groups at specific positions of the indole (B1671886) nucleus. nih.gov The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions. nih.gov

For instance, the C7 position of indoles has been selectively arylated using a palladium catalyst with the assistance of a coordinating group. nih.gov While direct functionalization of the indoline core of this compound is an area of active research, related studies on indole derivatives provide valuable insights. The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a key step that allows for subsequent palladium-catalyzed cross-coupling reactions at the C5 position. consensus.appnih.gov This boronic ester derivative serves as a versatile intermediate for introducing a wide variety of substituents at this position.

Electrophilic Aromatic Substitution Reactions

The reactivity and regioselectivity of EAS on the this compound scaffold are governed by the electronic effects of the existing substituents. The secondary amine at the 1-position is an activating group, directing electrophiles to the ortho and para positions (C7 and C5, respectively). However, the tert-butoxycarbonyl group at the 5-position is a deactivating, meta-directing group. The interplay of these effects, combined with the steric hindrance of the substituents, dictates the final substitution pattern.

Classical EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation and acylation can be applied to the indoline ring. researchgate.net For instance, Friedel-Crafts reactions, a powerful method for forming carbon-carbon bonds, can introduce alkyl or acyl groups onto the aromatic ring. researchgate.net The precise outcome of these reactions on this compound depends critically on the reaction conditions and the nature of the electrophile. In some cases, initial N-protection of the indoline nitrogen is necessary to prevent side reactions and to modulate the regioselectivity of the electrophilic attack.

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful and atom-economical tool for the regioselective modification of heterocyclic compounds, including indoles and indolines. nih.gov This approach utilizes a directing group within the substrate to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization.

For indoline derivatives, various directing groups can be employed to achieve high regioselectivity. Palladium catalysis is frequently used for these transformations. For example, carbonyl groups, such as those found in amides or esters, can direct the arylation of the indole nucleus. nih.gov In studies on free (NH) indoles with a C3-carbonyl directing group, Pd(II) catalysis has been shown to promote C4-arylation. nih.gov This strategy can be adapted for the indoline system, where a directing group can steer functionalization to otherwise inaccessible positions.

Recent advancements have also highlighted the use of cobalt catalysts for enantioselective C-H functionalization, offering a pathway to chiral indoline derivatives. rsc.org These methods can involve the design of chiral ligands or the use of chiral acids in combination with achiral catalysts to induce asymmetry. rsc.org The ability to functionalize specific C-H bonds on the indoline ring without the need for pre-functionalized starting materials represents a significant step forward in synthetic efficiency. nih.gov

Table 1: Examples of Directed C-H Functionalization Strategies for Indole/Indoline Scaffolds

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | 3-Carboxamide | C2 | Arylation/Acyl Migration | chemrxiv.org |

| Rh(I) / Ag(I) | 3-Carboxamide | C4 | Arylation/Acyl Migration | chemrxiv.org |

| Pd(II) | C3-Formyl | C4 | Arylation | nih.gov |

| Pd(II) | C3-Carboxylic Acid | C2 | Decarboxylative Arylation | nih.gov |

| Co(III) | Bidentate Groups | Various | Enantioselective Functionalization | rsc.org |

Halogenation and Subsequent Transformations (e.g., using tert-butyl hypochlorite)

Halogenated indoline derivatives are valuable intermediates in organic synthesis, serving as precursors for a wide range of further functionalizations through cross-coupling reactions or nucleophilic substitutions. Tert-butyl hypochlorite (B82951) (t-BuOCl) has proven to be a versatile and effective reagent for the chlorination of indole and indoline systems. mdpi.comnih.gov

The reaction of indoles with t-BuOCl can be controlled to yield different products depending on the substrate and reaction conditions. mdpi.com For instance, t-BuOCl can act as both an oxidizing agent and a chlorinating source, enabling the chlorooxidation of indoles to produce chlorinated oxindoles. mdpi.comresearchgate.net Specifically, this method can be used to synthesize 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, and 3,3-dichloro-2-oxindoles. nih.gov

Furthermore, t-BuOCl facilitates the decarboxylative chlorination of indole-2-carboxylic acids to yield 2,3-dichloroindoles. mdpi.comnih.gov These reactions are often performed under mild conditions and show good tolerance for various functional groups, such as other halogens, cyano, and nitro groups. nih.gov Bromination of the indoline ring can also be achieved using reagents like N-bromosuccinimide (NBS), which selectively introduces a bromine atom, typically at a position activated by the ring's electronic properties. acs.org

Table 2: Halogenation of Indole Derivatives using Tert-butyl Hypochlorite

| Substrate Type | Reagent | Product Type | Reference |

| Protected/Unprotected Indoles | t-BuOCl | 2-Chloro-3-oxindoles | mdpi.com |

| Indole-2-carboxylic Acids | t-BuOCl | 2,3-Dichloroindoles | mdpi.comnih.gov |

| 2-Oxindoles | t-BuOCl | 3,3-Dichloro-2-oxindoles | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | t-BuOCl | Ethyl 2-chloro-3-oxoindoline-2-carboxylate | mdpi.com |

Introduction of Diverse Substituents at Specific Positions of the Indoline Ring

The synthesis of highly substituted indoline analogues is crucial for developing new therapeutic agents and functional materials. A variety of methods have been developed to introduce diverse functional groups at specific positions around the indoline core. The choice of synthetic strategy is often dictated by the desired substitution pattern.

Intramolecular cycloaddition reactions, such as the [4+2] cycloaddition of ynamides and conjugated enynes, provide a modular approach for constructing indolines that are highly substituted on the six-membered ring. nih.gov This strategy is particularly useful for accessing C-4 and C-7 substituted indolines. nih.gov

For substitution at the 5-position, Fischer-type indolization reactions using appropriately substituted phenylhydrazones are a common and effective method. researchgate.netclockss.org This approach allows for the incorporation of a wide range of functional groups at this position. The resulting 5-substituted indoles can then be reduced to the corresponding indolines. Furthermore, functionalization of indoles at the 4-, 5-, 6-, and 7-positions has been demonstrated in the synthesis of precursors for complex heterocyclic systems, showcasing the tolerance of the indole ring to various substituents. acs.org These substituted indoles serve as direct precursors to the target indoline structures through reduction of the pyrrole (B145914) ring.

Mechanistic Investigations and Elucidation of Reaction Pathways

Palladium-Catalyzed Transformations Involving Indoline (B122111) Carboxylates

Palladium catalysis provides a powerful platform for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as for the activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov

In the context of tert-butyl indoline-5-carboxylate derivatives, this reaction is instrumental. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate serves as a key building block. chemicalbook.com This boronic ester derivative of indoline can be coupled with a variety of aryl and vinyl halides or triflates to introduce diverse substituents at the 5-position of the indoline ring. The reaction typically proceeds under standard Suzuki-Miyaura conditions, often employing a palladium catalyst like Pd(PPh₃)₄ and a base.

A hydroboration/Suzuki-Miyaura coupling sequence has also been developed for the functionalization of the C-3β position of vinyl indoles. nih.gov This method involves the hydroboration of a 3-vinyl indole (B1671886) to form an intermediate alkylborane, which then undergoes a Suzuki-Miyaura cross-coupling with various coupling partners, including triflates, bromides, and iodides. nih.gov This approach has been shown to be highly effective, providing a range of C-3β substituted indoles. nih.gov

Interactive Table: Suzuki-Miyaura Cross-Coupling of Indoline Derivatives

| Indoline Derivative | Coupling Partner | Catalyst System | Product |

| tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate | Aryl Halide | Pd(PPh₃)₄, Base | 5-Aryl-indoline derivative |

| N-methyl-3-vinyl indole | Cyclohexenyl triflate | 9-BBN, Pd catalyst | C-3β substituted indole |

Other Cross-Coupling Methodologies (e.g., C–C, C–N bond formation)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are vital for modifying the indoline scaffold. The formation of C-N bonds is particularly significant in the synthesis of nitrogen-containing compounds. While direct C-N cross-coupling with this compound is less commonly detailed, the principles of Buchwald-Hartwig amination, which couples amines with aryl halides, are often applied to related indole systems. These reactions typically utilize a palladium catalyst in conjunction with a specialized ligand to facilitate the C-N bond formation.

The formation of new C-C bonds can also be achieved through other cross-coupling reactions. For instance, the reaction of indole derivatives with tert-butyl chloroformate and vinyl compounds can lead to the synthesis of functionalized indoles.

Palladium-Catalyzed C–H Activation and Functionalization

The direct functionalization of C-H bonds is an increasingly important area of research as it offers a more atom-economical approach to synthesis by avoiding the pre-functionalization of substrates. acs.org Palladium-catalyzed C-H activation has been successfully applied to indole derivatives. researchgate.netucdavis.edumdpi.com

A notable application is the selective C3 carboxamidation of indoles, including those with a free N-H, through a palladium-catalyzed sequential C-H activation and isocyanide insertion. ucdavis.edu This method allows for the direct introduction of an amide group at the C3 position of the indole ring.

Furthermore, palladium catalysis can facilitate the alkylation of indoles via the activation of an aliphatic C-H bond of a tertiary amine. researchgate.net This process involves the coupling of the tertiary amine with the indole, followed by C-N bond cleavage and subsequent addition of the indole. researchgate.net The carboxylic acid group can also act as a directing group in C-H activation reactions. For example, the C3-H bond of indole-5-carboxylic acid can be activated by a palladium catalyst to react with benzyl (B1604629) alcohols. mdpi.com

More advanced strategies have enabled the functionalization of the C-7 position of the indole ring of tryptophan, utilizing a rhodium complex and a specific directing group that can be cleaved under mild conditions. acs.org

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions offer a unique method for forming new bonds by utilizing carboxylic acids as substrates, which release carbon dioxide as a byproduct. Research has demonstrated the use of tert-butyl hypochlorite (B82951) for the decarboxylative chlorination of indole-2-carboxylic acids, leading to the formation of 2,3-dichloroindoles. nih.gov This reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov

Cycloaddition and Dearomatization Reactions for Polycyclic Indoline Scaffolds

Cycloaddition and dearomatization reactions are powerful strategies for the construction of complex, three-dimensional polycyclic structures from flat, aromatic precursors like indoles.

Formal [3+2] and [4+2] Cycloadditions

Cycloaddition reactions, such as the Diels-Alder ([4+2]) and various [3+2] cycloadditions, are fundamental in organic synthesis for building cyclic systems. The dearomatization of the indole moiety through these reactions can lead to the formation of spiroindolines and other polycyclic indoline scaffolds. nih.gov

For example, 3-(2-isocyanoethyl)indoles have been utilized in dearomative spirocyclization reactions to construct spiroindolines. nih.gov These reactions can be initiated by various electrophiles or catalyzed by transition metals. nih.gov Gold photocatalysis has been employed for the intermolecular [2+2] cycloaddition of 1-acetylindoles to synthesize cyclobutane-fused indolines. acs.org

The Diels-Alder reaction, a [4+2] cycloaddition, has been used in the synthesis of antiviral compounds, where an N-Boc-pyrrole undergoes cycloaddition with a bromoacetylene carboxylate. nih.gov While not directly involving this compound, this illustrates the principle of using cycloaddition reactions to build complex heterocyclic systems.

Interactive Table: Cycloaddition Reactions of Indole Derivatives

| Indole Derivative | Reaction Type | Reagent/Catalyst | Product |

| 3-(2-isocyanoethyl)indole | Dearomative Spirocyclization | Electrophile/Transition Metal | Spiroindoline |

| 1-Acetylindole | [2+2] Cycloaddition | Gold Photocatalyst | Cyclobutane-fused indoline |

| N-Boc-pyrrole | [4+2] Cycloaddition | Bromoacetylene carboxylate | 7-azabicyclo[2.2.1]hepta-2,5-diene derivative |

Substrate-Controlled Divergent Synthesis Pathways

The reaction pathway of indole derivatives can be skillfully directed by the choice of substrates and reagents, leading to completely different molecular scaffolds from a common precursor. This substrate-controlled divergent synthesis is a powerful strategy for generating molecular diversity.

A notable example involves the reaction of indole-tethered ynones. When these substrates react with thiols, they typically undergo a three-step cascade reaction involving dearomatizing spirocyclization, nucleophilic substitution, and ring expansion to yield functionalized quinolines. However, a subtle change in the nucleophile can completely divert this pathway. When triphenylsilanethiol (B78806) (Ph₃SiSH) is used instead of a simple alkanethiol or thiophenol, the reaction cascade is rerouted after the initial steps. Instead of ring expansion, the reaction proceeds through a desilylative process to produce thio-oxindoles in high yields. nih.gov For instance, the reaction of a 2-bromo-indole-tethered ynone with 4-methylbenzenethiol (B89573) yields the corresponding quinoline, while its reaction with triphenylsilanethiol exclusively forms the thio-oxindole. nih.gov This divergence is attributed to the unique reactivity of the silyl (B83357) group in the intermediate, demonstrating how a specific reagent choice dictates the final product structure.

The inherent properties of the substrate itself also exert significant control. In the nitration of N-Boc-indole derivatives, the position of existing substituents influences reactivity. While indoles with electron-withdrawing groups (like nitro or halogens) at the 5-position or substituents at the 6- or 7-positions react smoothly, the presence of a methyl group at the 4-position significantly hinders the reaction, resulting in a lower yield. nih.gov This highlights how steric and electronic factors of the substrate control the reaction outcome.

Radical Addition and Radical Cyclization Cascades

Radical reactions provide a powerful method for C-C bond formation and the construction of polycyclic systems. The indole nucleus is an effective radical acceptor, enabling a variety of cascade reactions. These processes often proceed through a sequence of radical addition followed by one or more cyclization steps to rapidly build molecular complexity.

An efficient strategy for creating indole-fused diazepine (B8756704) derivatives involves a radical cascade cyclization initiated by phosphoryl or sulfonyl radicals. rsc.org This method showcases excellent diastereoselectivity and is compatible with a broad range of substrates. Similarly, tin-mediated radical cyclization of o-alkenylphenyl isocyanides generates an imidoyl radical that undergoes a 5-exo-trig cyclization to form a 3-substituted indole. nih.gov Interestingly, this reaction can be competitive with a 6-endo-trig cyclization that leads to tetrahydroquinoline byproducts, a pathway that can be suppressed by using ethanethiol (B150549) as a hydrogen atom source instead of tributyltin hydride. nih.gov

The regiochemistry of radical cyclizations onto the indole core is often dichotomous. Radical additions frequently occur at the C3 position. Subsequent cyclizations can proceed via a 6-endo-trig pathway, which is propagated by the loss of a hydrogen atom from C2, or a 5-exo-trig pathway that involves hydrogen atom abstraction from the reagent at C3. researchgate.net More recent developments include visible-light-promoted radical reactions. A tandem selenylative radical cyclization of 2-vinyl-N-aryl imines, for instance, proceeds through selenyl radical addition and a 5-endo-trig cyclization to furnish 3H-indoles. acs.org

Rearrangement Reactions and Stereoselective Studies

The stereochemical outcome of reactions involving the indoline scaffold can be precisely controlled, and the molecule itself can undergo fascinating intramolecular rearrangements.

Intramolecular Rearrangements (e.g., Boc migration)

The tert-butyloxycarbonyl (Boc) protecting group, while generally stable, can participate in intramolecular rearrangements under specific conditions. A prime example is the N→O Boc migration. In one studied reaction, treatment of N-Boc protected indole with n-butyllithium and then cyclobutanone (B123998) leads to a one-pot cyclobutenylation/deprotection cascade. DFT calculations confirmed that the mechanism involves the intramolecular transfer of the Boc group from the indole nitrogen to an intermediate tertiary alkoxide. rsc.org This transfer, which proceeds through a late transition state with a relatively low energy barrier, is energetically favorable and crucial for the subsequent elimination steps that form the final cyclobutene (B1205218) product. rsc.org

This type of migration is not unique to indoles. In other heterocyclic systems, a base-generated alkoxide can trigger a rapid N→O Boc migration through an unusual nine-membered cyclic transition state. nih.govresearchgate.net Such rearrangements can be strategically exploited. For example, using a di-Boc-protected amine allows for selective allylation or benzylation on an amide nitrogen in the presence of an unprotected hydroxyl group, as the competing O-alkylation is suppressed by the migration mechanism. nih.gov It is also important to note that under certain acidic conditions used for Boc group removal, the tert-butyl cation generated can be re-captured by the electron-rich indole ring, leading to undesired tert-butylation as a side reaction. nih.gov

Diastereoselective and Enantioselective Methodologies

Developing synthetic methods that control stereochemistry is a central goal of organic chemistry. For indoline derivatives, both diastereoselective and enantioselective approaches have been successfully developed.

A diastereoselective indole-dearomative Cope rearrangement has been discovered, which transforms simple starting materials into structurally complex products with adjacent stereocenters. nih.gov The reaction's success relies on a combination of minor driving forces, including steric strain in the starting material and electronic stabilization in the product. By performing the reaction at lower temperatures (50 °C instead of 75 °C), the diastereoselectivity can often be improved. nih.gov Another powerful method is a visible-light-induced Giese-type reaction between N-Boc indole esters and amino acid-derived radical precursors. This reaction proceeds with high trans selectivity to afford functionalized indoline products. nih.gov

Table 1: Diastereoselective Reactions of Indole Derivatives

| Reaction Type | Substrate 1 | Substrate 2 | Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| Cope Rearrangement | N-Ts-Indole derivative | Alkylidenemalononitrile | Toluene, 75 °C | Dearomatized Indole | 5:1 | nih.gov |

| Giese-type Radical Addition | N-Boc indole methyl ester | Boc-alanine | 4CzIPN (photocatalyst), Cs₂CO₃, blue LED | trans-indoline | >20:1 | nih.gov |

Enantioselective synthesis of indolines has also been achieved with high efficiency. A cation-controlled approach using a quinine-derived phase-transfer catalyst and a caesium base (CsOH·H₂O) facilitates the cyclization to produce indolines with two stereocenters, one of which is an all-carbon quaternary center. This method yields products with excellent diastereoselectivity (>20:1) and enantioselectivity. researchgate.net The choice of cation is critical; replacing caesium with other alkali metals or tetralkylammonium salts leads to a dramatic loss of enantioselectivity.

Table 2: Enantioselective Synthesis of Indolines

| Substrate | Conditions | Product | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted indoline precursor | Quinine-derived catalyst, CsOH·H₂O | 2-cyclohexyl-indoline derivative | 99.5:0.5 | researchgate.net |

| Indoline precursor with tert-butyl group | Quinine-derived catalyst, CsOH·H₂O | 2-tert-butyl-indoline derivative | 84:16 | researchgate.net |

| Indoline precursor with 2-naphthyl group | Quinine-derived catalyst, CsOH·H₂O | 2-(naphthalen-2-yl)-indoline derivative | 90:10 | researchgate.net |

Involvement in Multi-Component Reactions and Cascade Processes

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient for building complex molecules from simple precursors. This compound and related N-protected indoles are excellent substrates for such processes. rsc.org

One elegant example is the synthesis of complex indole polycycles through a one-pot procedure involving an intramolecular aza-Michael addition followed by a spontaneous alkene isomerization. acs.org Another powerful method is the copper-mediated cascade synthesis of benzothieno[3,2-b]indoles from N-protected 2-((2-bromophenyl)ethynyl)anilines. This reaction sequentially constructs both a pyrrole (B145914) and a thiophene (B33073) ring in a single process. researchgate.net

The functionalized indole core can also serve as a platform for subsequent complexity-building transformations. For example, tert-butyl 1H-indole-1-carboxylate can be nitrated at the 3-position, and this product can then undergo a Barton-Zard reaction to construct a fused pyrrolo[3,4-b]indole (B14762832) system. nih.gov In a different acid-catalyzed cascade, a C3-formyl indole derivative reacts with ethane-1,2-diamine to generate a novel tetracyclic imidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolinone scaffold through a postulated Pictet-Spengler-type reaction followed by intramolecular lactamization. mdpi.com These examples underscore the value of the indoline core in designing efficient and elegant cascade reactions for the synthesis of diverse heterocyclic systems.

Computational and Spectroscopic Characterization in Chemical Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the molecular characteristics of tert-butyl indoline-5-carboxylate and its derivatives. These computational methods provide a theoretical framework for predicting and interpreting experimental observations.

Geometrical Optimization and Conformational Analysis

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(2d,p), are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. tandfonline.com This process of geometrical optimization reveals key bond lengths, bond angles, and dihedral angles.

Studies on related structures, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, have shown that conformational analysis is crucial. For this derivative, two primary stable conformations were identified, arising from the rotation around the C(5)-O(2) bond of the tert-butoxycarbonyl group. The most stable conformer was found to be consistent with the crystal structure obtained through X-ray diffraction, validating the accuracy of the DFT calculations. tandfonline.com

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of this compound are critical to understanding its reactivity. DFT is employed to analyze the distribution of electron density and to calculate the energies of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comtandfonline.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. adlershof.de

For the derivative tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, the HOMO is primarily located on the indoline (B122111) ring, while the LUMO is distributed over the boronate group. tandfonline.com This distribution indicates that the indoline ring acts as the primary electron donor, while the boronate group is the electron acceptor. The molecular electrostatic potential (MEP) map further elucidates the charge distribution, identifying regions susceptible to electrophilic and nucleophilic attack. tandfonline.comtandfonline.com

Vibrational Spectroscopy Predictions and Correlations

DFT calculations are also utilized to predict the vibrational frequencies of this compound, which can be correlated with experimental infrared (IR) and Raman spectra. spectroscopyonline.com The calculated vibrational modes help in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. nih.govresearchgate.net

For instance, in carboxylate-containing compounds, characteristic asymmetric and symmetric stretching vibrations of the -CO2- group are observed. spectroscopyonline.com DFT calculations can accurately predict the wavenumbers of these vibrations, aiding in the structural confirmation of the molecule. nih.gov Studies on similar indole (B1671886) carboxylic acids have demonstrated a good agreement between the computed and experimental vibrational spectra. researchgate.net

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly DFT, offers a powerful approach to investigate the mechanisms of reactions involving this compound and related compounds. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of bond formation and breakage. nih.gov

For example, in the nitration of N-Boc indole, DFT calculations have been used to model the reaction pathway and explain the observed regioselectivity. nih.gov These computational studies can predict the most likely sites of reaction on the indole ring system, providing valuable guidance for synthetic chemists in designing selective transformations. nih.gov

X-ray Crystallography for Absolute Structural Elucidation

For derivatives of this compound, single-crystal X-ray diffraction analysis has been instrumental in confirming their molecular structures. tandfonline.comtandfonline.com For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined to belong to the monoclinic crystal system with the space group P21/n. tandfonline.com The experimentally determined structure showed excellent agreement with the geometry optimized using DFT calculations, highlighting the synergy between these two techniques. tandfonline.comresearchgate.net

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.448(4) |

| b (Å) | 15.814(7) |

| c (Å) | 13.541(6) |

| α (°) | 90.00 |

| β (°) | 91.337(9) |

| γ (°) | 90.00 |

| Volume (ų) | 2022.5(15) |

| Z | 4 |

Data for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. tandfonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D-NMR techniques, such as COSY and HSQC, help to establish connectivity between atoms.

The structure of this compound and its derivatives is routinely confirmed using NMR spectroscopy. tandfonline.comresearchgate.net The 1H NMR spectrum typically shows characteristic signals for the aromatic protons of the indoline ring, the protons of the tert-butyl group, and the protons of the indoline heterocyclic ring. The 13C NMR spectrum provides complementary information, with distinct resonances for the carbonyl carbon of the carboxylate group, the quaternary carbon of the tert-butyl group, and the various carbon atoms of the indoline core. tandfonline.com

Table 2: Representative NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | |

| Aromatic Protons | 7.0-8.0 |

| Indoline Protons | 3.0-4.0 |

| tert-Butyl Protons | ~1.5 |

| 13C NMR | |

| Carbonyl Carbon | ~150-170 |

| Aromatic Carbons | 110-140 |

| Indoline Carbons | 25-50 |

| tert-Butyl Quaternary Carbon | ~80 |

| tert-Butyl Methyl Carbons | ~28 |

Note: The chemical shifts are approximate and can vary depending on the specific derivative and the solvent used.

Mass Spectrometry for Molecular Identification and Reaction Pathway Monitoring

Mass spectrometry (MS) stands as a cornerstone analytical technique in chemical research, offering profound insights into the molecular weight and structure of compounds. In the study of "this compound," MS is indispensable for both unambiguous molecular identification and for the real-time monitoring of its synthesis and subsequent chemical transformations. This section delves into the mass spectrometric characterization of this compound and its application in tracking reaction pathways.

Molecular Identification through Fragmentation Analysis

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions from organic molecules for mass analysis. For this compound, the molecular ion peak (M⁺) would be a primary indicator of its identity. However, the true power of mass spectrometry lies in the analysis of fragmentation patterns, which provide a veritable fingerprint of a molecule's structure.

The fragmentation of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the ester linkage. Under typical mass spectrometric conditions, several key fragmentation pathways can be anticipated:

Loss of Isobutylene (B52900): A characteristic fragmentation for tert-butyl esters and ethers is the loss of isobutylene (C₄H₈), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 56]⁺. This occurs through a McLafferty-type rearrangement.

Loss of the Tert-Butyl Radical: Cleavage of the bond between the oxygen and the tert-butyl group can lead to the formation of a tert-butyl radical (•C(CH₃)₃), generating a fragment at [M - 57]⁺.

Loss of the Entire Boc Group: The complete loss of the tert-butoxycarbonyl group as CO₂ and isobutylene can also occur, leading to a fragment corresponding to the indoline cation.

A study on the mass fragmentation characteristics of various t-Boc substituted drug precursors using both EI and electrospray ionization collision-induced dissociation (ESI-CID) revealed common fragmentation pathways. doaj.org Under EI, the primary product ions observed were the tert-butyl ion (C₄H₉⁺) and fragments corresponding to [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org In ESI-CID, the fragmentation is dominated by the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂). doaj.org These established patterns for Boc-protected compounds provide a strong basis for interpreting the mass spectrum of this compound.

General principles of ester fragmentation also apply, where cleavage adjacent to the carbonyl group is a common event. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| [M - C₄H₈]⁺ | Indoline-5-carboxylic acid cation | M - 56 | Loss of isobutylene |

| [M - C₄H₉•]⁺ | Acylium ion | M - 57 | Loss of tert-butyl radical |

| [Indoline]⁺ | Indoline cation | M - 100 | Loss of Boc group (C₅H₈O₂) |

| [C₄H₉]⁺ | Tert-butyl cation | 57 | Cleavage of the ester bond |

Note: The exact m/z values would depend on the isotopic composition of the atoms.

Reaction Pathway Monitoring

Mass spectrometry is a powerful tool for monitoring the progress of chemical reactions in real-time or near real-time. In the synthesis of this compound, which can be achieved by reacting indole-5-carboxylic acid with a suitable tert-butyl source, MS can be used to track the disappearance of starting materials and the appearance of the desired product. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this, as they can separate complex reaction mixtures and provide mass information for each component.

For instance, in the synthesis of various indole derivatives, reaction progress is often monitored by methods including Thin Layer Chromatography (TLC) and mass spectrometry to confirm the formation of the product. nih.govnih.gov In a study involving the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, the final compound was confirmed using MS, among other analytical techniques. consensus.app This highlights the routine use of mass spectrometry for product verification in syntheses involving similar indoline scaffolds.

Furthermore, in subsequent reactions where this compound is used as a starting material, MS can be employed to identify intermediates and byproducts, thus elucidating the reaction mechanism. The distinct mass of the Boc-protected indoline allows for its clear differentiation from deprotected or further functionalized products.

Synthetic Utility As a Key Intermediate and Molecular Scaffold

Building Block for Novel Heterocyclic Systems

Similarly, there is a lack of specific literature demonstrating the use of tert-butyl indoline-5-carboxylate as a building block for constructing novel heterocyclic systems. The general indole (B1671886) scaffold is widely used in cycloaddition reactions to access a variety of heterocyclic architectures. nih.gov The synthesis of the related tert-butyl indole-5-carboxylate has been described, which could be a precursor to the target indoline (B122111), but its subsequent use in building new heterocyclic rings is not detailed.

Role in Combinatorial Chemistry and Chemical Library Synthesis for Research Screening

No specific reports were found that detail the role of this compound in combinatorial chemistry or the synthesis of chemical libraries for high-throughput screening. The development of such libraries is crucial for drug discovery, but the available literature does not highlight this particular compound as a key building block in these efforts.

Future Directions and Emerging Research Avenues for Indoline Carboxylates

Development of Novel Stereoselective and Enantioselective Synthesis Methods

The precise control of stereochemistry is paramount in the synthesis of chiral indoline (B122111) carboxylates, as the biological activity of these compounds is often dependent on their three-dimensional arrangement. Future research is increasingly directed towards the development of highly stereoselective and enantioselective synthetic methodologies.

Rhodium-Catalyzed Asymmetric Synthesis: Rhodium catalysis has emerged as a powerful tool for the synthesis of chiral indolines. nih.govthieme-connect.com For instance, the diastereoselective rhodium-catalyzed synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines has been achieved with excellent cis-diastereoselectivity. nih.govthieme-connect.com This method proceeds through the formation of a N-ylide followed by an intramolecular ene-type reaction. nih.gov Furthermore, rhodium-catalyzed hydroamination of internal alkynes has been shown to produce branched N-allylic indolines with high regio- and enantioselectivity. acs.org Mechanistic studies suggest the formation of an allene (B1206475) intermediate that undergoes hydroamination. acs.org

Copper-Catalyzed Enantioselective Approaches: Copper-catalyzed reactions offer a cost-effective and versatile alternative for the synthesis of chiral indolines. An enantioselective copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines provides a route to chiral 2-methylindolines with up to 90% enantiomeric excess (ee). nih.govacs.org This method utilizes a commercially available chiral ligand derived from amino acids. acs.org Additionally, copper-catalyzed asymmetric [4+1] cycloadditions of ethynylbenzoxazinones with sulfur ylides, formed via photoinduced carbene transfer, have been developed to construct indolines bearing C2-quaternary stereocenters with good enantio- and diastereoselectivities. rsc.org

Organocatalytic Strategies: Organocatalysis presents a metal-free approach to the asymmetric synthesis of indolines. Chiral phosphoric acids have been successfully employed in the direct asymmetric indolization of anilines through an enantioselective [3+2] annulation, yielding optically active tetrahydroindole pyrazolinones with two contiguous chiral aza-quaternary carbon centers. nih.govacs.org Another organocatalytic route involves the addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald-Hartwig coupling to afford indolin-3-yl acetates with excellent stereoselectivity. nih.gov

Green Chemistry Approaches in Indoline Carboxylate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for indoline carboxylates, aiming to reduce environmental impact and improve sustainability.

Solvent-Free and Aqueous Conditions: A significant focus is on minimizing the use of hazardous organic solvents. The synthesis of indolemethane derivatives has been achieved using a recyclable and biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions at room temperature. nih.gov Similarly, the synthesis of bis(indolyl)methanes has been effectively catalyzed by salicylic (B10762653) acid in water, offering advantages of convenience, mild reaction conditions, and eco-friendliness. One-pot synthesis of 3-pyranyl indole (B1671886) derivatives has also been developed in aqueous media using an ionic liquid as a green catalyst. ijiset.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions and improve yields in the synthesis of indole derivatives. tandfonline.com For example, the synthesis of pyran-annulated indole analogs has been achieved through a one-pot, three-component reaction under microwave irradiation with a solid catalyst. tandfonline.com

Sustainable Multicomponent Reactions: Multicomponent reactions (MCRs) are inherently atom-economical and offer a sustainable approach to complex molecules. An innovative two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction followed by an acid-catalyzed cyclization in ethanol, avoiding the use of metal catalysts. rsc.org

In-depth Mechanistic Insights into Complex Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research will continue to unravel the intricate details of reaction intermediates and transition states in indoline carboxylate synthesis.

Palladium-Catalyzed C-H Functionalization: Mechanistic studies of palladium-catalyzed C-H functionalization of indoles have provided valuable insights. For instance, in the vicinal di-carbo-functionalization of indoles, a C1-substituted norbornene has been shown to accelerate the turnover-limiting oxidative addition step. nih.gov In the synthesis of bis(indolyl)methanes, water plays a critical role in the activation of the C-O bond of benzyl (B1604629) alcohol and the stabilization of the resulting hydroxide (B78521) ion, facilitating the generation of the active Pd(II) species. mdpi.com

Photocatalytic Dehydrogenation: The mechanism of photocatalytic indoline dehydrogenation has been investigated, revealing a radical chain process. nih.gov Kinetic isotope effects and reaction progress kinetic analysis have provided key evidence for this chain mechanism, which involves a selective and irreversible hydrogen atom abstraction from the C-2 position of the indoline. nih.gov

Iron-Catalyzed Ring-Opening Annulation: In the iron(III)-catalyzed ring-opening annulation of 2-arylindoles, control experiments have indicated that the iron catalyst does not participate in the initial nitrosation step but is crucial for the subsequent annulation. acs.org

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The discovery and development of novel catalytic systems are at the forefront of advancing indoline carboxylate chemistry, enabling new transformations and enhancing functionalization efficiency.

Palladium/Norbornene Cooperative Catalysis: The combination of palladium and norbornene has proven to be a powerful catalytic system for the vicinal difunctionalization of indoles. nih.govnih.gov This cooperative catalysis allows for the site- and regioselective installation of two different carbon substituents at the C2 and C3 positions of the indole ring. nih.gov

Dual Palladium/Copper Catalysis: A novel Pd/Cu catalytic system has been developed for the dual C(sp2)-H functionalization of indole-2-carboxamides, leading to the synthesis of indolo[3,2-c]quinolinones. nih.gov This reaction involves a 1,2-acyl migration and proceeds in moderate to excellent yields. nih.gov

Iron-PyBOX Catalysis: Iron catalysts, being abundant and less toxic than many precious metals, are attractive for sustainable synthesis. Mechanistic studies of iron-PyBOX-catalyzed olefin amino-oxygenation have provided insights into the role of the ligand and solvent in determining the reactivity and speciation of the iron catalyst. ox.ac.uk

Data on Novel Catalytic Systems for Indoline Functionalization

| Catalyst System | Substrate | Product | Yield (%) | Selectivity | Reference |

| Rh₂(Piv)₄ | o-Vinylaniline and N-sulfonyl-1,2,3-triazole | 2,2,3,3-Tetrasubstituted indoline | up to 92 | Single diastereomer | thieme-connect.com |

| Cu(R,R)-Ph-box₂ | N-sulfonyl-2-allylaniline | Chiral 2-methylindoline | 73 | 77% ee | acs.org |

| Pd(OAc)₂/Norbornene | Indole, aryl halide, alkene | 2-Aryl-3-alkenyl-indole | Good | Site- and regioselective | nih.gov |

| Pd(OAc)₂/Cu(OAc)₂ | Indole-2-carboxamide and arene | Indolo[3,2-c]quinolinone | Moderate to Excellent | N/A | nih.gov |

| Chiral Phosphoric Acid | Aniline and pyrazolinone ketimine | Tetrahydroindole pyrazolinone | Excellent | Excellent enantioselectivity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What methodologies confirm the compound’s role as a chiral building block in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.